1,1-Dimethylcyclopropane

Description

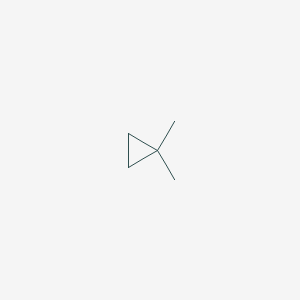

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-5(2)3-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIJFSCPEFQXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074300 | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point = 20.6 deg C; [ChemIDplus] | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1630-94-0 | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5HEL76JQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core fundamental properties of 1,1-dimethylcyclopropane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this strained cyclic alkane in their work. This document details the compound's structural, physical, spectroscopic, and thermodynamic properties, as well as its characteristic chemical reactivity. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, detailed experimental protocols for its synthesis and relevant reaction mechanisms are provided, accompanied by visualizations to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a saturated hydrocarbon featuring a three-membered ring with two methyl groups attached to the same carbon atom. As with its parent compound, cyclopropane (B1198618), its structure is characterized by significant ring strain, which profoundly influences its physical properties and chemical reactivity. This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a feature that can be exploited in organic synthesis. Understanding the fundamental properties of this molecule is crucial for its application as a building block or structural motif in more complex chemical entities, including those of pharmaceutical interest.

Molecular Structure and Identification

The molecular structure of this compound is defined by a triangular arrangement of three carbon atoms, with one carbon atom bonded to two additional methyl groups.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1630-94-0[1] |

| Molecular Formula | C₅H₁₀[1] |

| Molecular Weight | 70.13 g/mol [1] |

| SMILES | CC1(C)CC1 |

| InChI Key | PBIJFSCPEFQXBB-UHFFFAOYSA-N[1] |

Below is a visualization of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of this compound are summarized in the tables below. These properties are critical for its handling, purification, and for understanding its energetic landscape.

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 20.6 °C[1] |

| Melting Point | -108.9 °C |

| Density | 0.6554 g/mL |

| Refractive Index | 1.3640 |

Table 3: Thermodynamic Properties of this compound

| Property | Value |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | -65.3 ± 0.7 kJ/mol |

| Strain Energy | 117.0 kJ/mol |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of this compound are relatively simple.

Table 4: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ~1.0 | Singlet (6H, CH₃) |

| ~0.2 | Singlet (4H, CH₂) | |

| ¹³C NMR | ~28 | CH₃ |

| ~22 | C (quaternary) | |

| ~9 | CH₂ |

Note: These are predicted values based on spectral database information and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations for the methyl and cyclopropyl (B3062369) groups. A representative vapor-phase IR spectrum is available through the NIST Chemistry WebBook.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 70, corresponding to its molecular weight. The fragmentation pattern is characteristic of a small cycloalkane.

Chemical Reactivity and Experimental Protocols

The high ring strain of this compound dictates its chemical reactivity, making it susceptible to ring-opening reactions under various conditions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene. In this case, 2-methylpropene (isobutylene) is the starting material.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene

Materials:

-

Zinc-copper couple (Zn-Cu)

-

Diiodomethane (B129776) (CH₂I₂)

-

Anhydrous diethyl ether

-

2-Methylpropene (isobutylene)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

-

Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the formation of the organozinc carbenoid (iodomethyl)zinc iodide.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly bubble 2-methylpropene gas through the reaction mixture or add a pre-condensed solution of 2-methylpropene in diethyl ether.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer and wash it with saturated aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the diethyl ether to obtain the crude this compound.

-

Purify the product by fractional distillation.

Caption: Experimental workflow for the synthesis of this compound.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under thermal, acidic, or catalytic conditions, leading to the formation of more stable acyclic isomers.

Thermal Isomerization: At elevated temperatures, this compound undergoes thermal isomerization to form various alkenes. The reaction proceeds through a diradical intermediate.

Caption: Simplified pathway for the thermal isomerization of this compound.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before reacting with a nucleophile. For example, in the presence of an acid and water (hydration), a tertiary alcohol can be formed.

Caption: Mechanism of acid-catalyzed hydration of this compound.

Conclusion

This compound is a strained cyclic hydrocarbon with a well-defined set of physical, spectroscopic, and thermodynamic properties. Its high ring strain is the dominant factor governing its chemical reactivity, making it a useful substrate for studying reaction mechanisms and a potential building block in organic synthesis through its ring-opening reactions. This guide provides a foundational understanding of these core properties for scientists and researchers, facilitating its informed use in various chemical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethylcyclopropane. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and key analytical data for this fundamental cyclopropane (B1198618) derivative. This document includes a detailed experimental protocol for its synthesis via a modified Simmons-Smith reaction, thorough characterization data, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound is a saturated hydrocarbon featuring a strained three-membered ring with two methyl substituents on a single carbon atom. The unique structural and electronic properties of the cyclopropane ring make it a valuable moiety in organic synthesis and medicinal chemistry. The gem-dimethyl substitution pattern provides steric bulk and influences the molecule's reactivity and physical properties. A thorough understanding of its synthesis and a complete set of its spectral data are crucial for its application in the development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclopropanation of 2-methylpropene (isobutylene). The Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc (B1219324) and diiodomethane (B129776), is a preferred method due to its efficiency and stereospecificity.

Reaction Scheme

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene

This protocol details the synthesis of this compound from 2-methylpropene using diethylzinc and diiodomethane.

Materials:

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂), 99%

-

2-Methylpropene (isobutylene)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice-water bath

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Schlenk line and appropriate glassware

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum is flame-dried and allowed to cool to room temperature under an inert atmosphere.

-

Reagent Addition: The flask is charged with anhydrous diethyl ether (100 mL). The dropping funnel is charged with diiodomethane (26.8 g, 0.1 mol).

-

Formation of the Carbenoid: The flask is cooled to 0 °C in an ice-water bath. A 1.0 M solution of diethylzinc in hexanes (100 mL, 0.1 mol) is slowly added to the stirred diethyl ether via cannula. Following the addition of diethylzinc, the diiodomethane is added dropwise from the dropping funnel over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

-

Cyclopropanation: 2-Methylpropene (isobutylene) gas is then bubbled through the reaction mixture at a steady rate for 2 hours while maintaining the temperature at 0 °C.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Work-up: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The low boiling point of this compound (20.6 °C) necessitates careful purification. The product can be isolated by fractional distillation of the ethereal solution. The receiving flask should be cooled in an ice-salt bath to minimize loss of the volatile product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide key analytical data.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ | [1] |

| Molecular Weight | 70.13 g/mol | [1] |

| Boiling Point | 20.6 °C | [1] |

| Melting Point | -109 °C | [2] |

| Density | 0.6554 g/cm³ | [3] |

| Refractive Index | 1.370 | [2] |

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the methyl and cyclopropyl (B3062369) protons.[4]

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.95 | Singlet | 6H | 2 x -CH₃ |

| ~0.15 | Singlet | 4H | 2 x -CH₂- (cyclopropyl) |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

The ¹³C NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~28.0 | -C(CH₃)₂ |

| ~21.0 | 2 x -CH₃ |

| ~9.0 | 2 x -CH₂- (cyclopropyl) |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 70 | ~30 | [M]⁺ (Molecular Ion) |

| 55 | 100 | [M - CH₃]⁺ |

| 41 | ~80 | [C₃H₅]⁺ |

| 39 | ~60 | [C₃H₃]⁺ |

| 27 | ~40 | [C₂H₃]⁺ |

Data obtained from the NIST WebBook.[5]

The IR spectrum of this compound displays characteristic vibrational frequencies for C-H bonds in alkanes and the cyclopropane ring.

Table 5: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (asymmetric, CH₃) |

| ~2870 | Strong | C-H stretch (symmetric, CH₃) |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (gem-dimethyl) |

| ~1020 | Medium | Cyclopropane ring deformation |

Data obtained from the NIST WebBook.[6]

Experimental Workflows and Logical Relationships

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of this compound.

References

Spectroscopic Characterization of 1,1-Dimethylcyclopropane: An In-depth Technical Guide

Introduction

1,1-Dimethylcyclopropane is a saturated cyclic hydrocarbon with the chemical formula C₅H₁₀.[1][2][3][4] As a member of the cyclopropane (B1198618) family, it exhibits unique chemical and physical properties due to its strained three-membered ring. A thorough understanding of its spectroscopic signature is essential for its identification, characterization, and for monitoring its presence in various chemical processes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, its NMR spectra are relatively simple.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, the two methyl groups are chemically equivalent, and the two methylene (B1212753) groups in the cyclopropane ring are also equivalent. This results in two distinct signals.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~0.9 - 1.1 | Singlet | 6H |

| Cyclopropyl (B3062369) (CH₂) | ~0.2 - 0.4 | Singlet | 4H |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is also simplified by the molecule's symmetry, showing three distinct signals corresponding to the quaternary carbon, the two equivalent methyl carbons, and the two equivalent cyclopropyl methylene carbons.[5]

| Carbon Type | Chemical Shift (δ, ppm) |

| Quaternary (C) | ~19 - 21 |

| Methyl (CH₃) | ~27 - 29 |

| Cyclopropyl (CH₂) | ~9 - 11 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations.[2]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (asymmetric, CH₃) | ~2960 | Strong |

| C-H Stretch (symmetric, CH₃) | ~2870 | Medium |

| C-H Stretch (CH₂) | ~3080 | Medium |

| CH₂ Scissoring | ~1460 | Medium |

| CH₃ Bending | ~1380 | Medium |

| Cyclopropane Ring Puckering | ~1020 | Medium |

| Note: Frequencies are approximate and sourced from the NIST Chemistry WebBook for the gas phase spectrum.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 70 | 30-40 | [M]⁺ (Molecular Ion) |

| 55 | 100 | [M - CH₃]⁺ |

| 41 | 80-90 | [C₃H₅]⁺ |

| 39 | 50-60 | [C₃H₃]⁺ |

| 27 | 30-40 | [C₂H₃]⁺ |

| Note: Relative intensities are approximate and can vary based on the instrument and experimental conditions. Data is based on the NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above for a volatile organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Prepare a solution of approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.[6]

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.[7]

-

Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Gas Phase)

-

Sample Introduction : Introduce a small amount of gaseous this compound into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Background Spectrum : Acquire a background spectrum of the empty gas cell to account for any atmospheric absorptions (e.g., CO₂, H₂O) and instrumental artifacts.[8]

-

Sample Spectrum : Acquire the infrared spectrum of the sample. A typical resolution of 4 cm⁻¹ is generally sufficient.[6]

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[6] Identify and label the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : For a volatile compound like this compound, introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct inlet.[9][10]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[11][12]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. Cyclopropane, 1,1-dimethyl- [webbook.nist.gov]

- 2. Cyclopropane, 1,1-dimethyl- [webbook.nist.gov]

- 3. Cyclopropane, 1,1-dimethyl- [webbook.nist.gov]

- 4. Cyclopropane, 1,1-dimethyl- [webbook.nist.gov]

- 5. This compound | C5H10 | CID 74202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Ring Strain Energy of 1,1-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ring strain energy (RSE) of 1,1-dimethylcyclopropane, a key parameter influencing its reactivity and thermodynamic stability. Both experimental and computational methodologies for determining RSE are explored in detail. Quantitative data for this compound and related substituted cyclopropanes are presented for comparative analysis. Detailed experimental protocols for bomb calorimetry of volatile liquids and the theoretical framework for computational determination of RSE are provided to enable researchers to apply these techniques. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to illustrate the logical relationships in these determination processes.

Introduction

The three-membered ring of cyclopropane (B1198618) derivatives is characterized by significant ring strain, arising from bond angles deviating substantially from the ideal sp³ hybridization angle of 109.5° and from torsional strain due to eclipsed C-H bonds. This inherent strain energy is a critical determinant of the kinetic and thermodynamic properties of these molecules, making them valuable intermediates in organic synthesis and imparting unique conformational and electronic properties relevant to drug design. This compound serves as a fundamental example for understanding the impact of gem-disubstitution on the stability and reactivity of the cyclopropane ring. This guide delves into the quantitative determination of its ring strain energy through both experimental and computational lenses.

Quantitative Data on Ring Strain Energy

The ring strain energy of a cycloalkane is the excess energy it possesses compared to a hypothetical strain-free reference compound. This energy can be determined both experimentally, primarily through measurements of the heat of combustion, and computationally, using various theoretical models.

Defining Ring Strain Energy

Ring Strain Energy (RSE) can be calculated using the following equation:

RSE = ΔH°f (experimental) - ΔH°f (strain-free)

where:

-

ΔH°f (experimental) is the standard enthalpy of formation of the compound.

-

ΔH°f (strain-free) is the hypothetical standard enthalpy of formation of a strain-free acyclic analogue, calculated using group increment values.

Data Summary

The following table summarizes the key thermochemical data and calculated ring strain energies for this compound and related compounds.

| Compound | Formula | ΔH°f (liquid, kJ/mol) | ΔH°f (gas, kJ/mol) | Calculated Strain-Free ΔH°f (gas, kJ/mol) | Ring Strain Energy (gas, kJ/mol) | Method | Reference |

| This compound | C₅H₁₀ | -69.6 ± 1.2 | -44.5 ± 1.2 | -82.2 | 126.7 | Experimental (from ΔH°f) | [1] |

| This compound | C₅H₁₀ | 117.0 | Computational (G4) | Khursan & Akhmetshina, 2021 | |||

| Methylcyclopropane | C₄H₈ | 1.7 ± 0.67 | 28.6 ± 0.67 | -61.7 | 115.3 | Experimental (from ΔH°f) | [2] |

| cis-1,2-Dimethylcyclopropane | C₅H₁₀ | -28.1 ± 0.8 | -2.7 ± 0.8 | -82.2 | 122.5 | Experimental (from ΔH°f) | [3] |

| trans-1,2-Dimethylcyclopropane | C₅H₁₀ | -39.1 ± 0.8 | -13.7 ± 0.8 | -82.2 | 119.5 | Experimental (from ΔH°f) | [4] |

| Ethylcyclopropane | C₅H₁₀ | -29.9 ± 0.8 | -3.8 ± 0.8 | -82.2 | 121.4 | Experimental (from ΔH°f) | [5] |

| 1,1,2-Trimethylcyclopropane | C₆H₁₂ | -93.3 ± 1.0 | -64.4 ± 1.0 | -102.7 | 131.3 | Experimental (from ΔH°f) | [6] |

| 1,1,2,2-Tetramethylcyclopropane | C₇H₁₄ | -149.7 ± 1.2 | -115.8 ± 1.2 | -123.2 | 141.4 | Experimental (from ΔH°f) |

Note: The calculated strain-free ΔH°f (gas) is based on Benson's group increments.

Experimental and Computational Methodologies

Experimental Determination: Bomb Calorimetry

The primary experimental method for determining the heat of combustion, and subsequently the enthalpy of formation, is oxygen bomb calorimetry.

-

Sample Preparation and Encapsulation:

-

Due to the volatile nature of this compound (boiling point: 20.9 °C), it must be sealed in an ampoule to prevent evaporation during weighing and handling.

-

A small, thin-walled glass or gelatin capsule is tared on an analytical balance.

-

The liquid sample is introduced into the capsule, which is then hermetically sealed. For highly volatile liquids, this may require cooling the sample and capsule.

-

The sealed capsule is weighed accurately to determine the mass of the sample.

-

-

Bomb Assembly:

-

A known length of fuse wire (typically platinum or nichrome) is connected to the electrodes of the bomb head.

-

The sealed ampoule containing the sample is placed in the crucible. The fuse wire is positioned to be in contact with the ampoule.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

The bomb is carefully sealed.

-

-

Pressurization and Calorimeter Setup:

-

The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen.

-

The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

-

The pressurized bomb is placed in the calorimeter bucket, which contains a precisely measured mass of water.

-

The calorimeter lid, containing a stirrer, ignition leads, and a high-precision thermometer, is placed on the bucket.

-

-

Combustion and Data Acquisition:

-

The stirrer is started to ensure a uniform temperature throughout the water.

-

The initial temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at frequent intervals as it rises due to the heat released from the combustion.

-

Temperature readings are continued until a stable final temperature is reached and the rate of temperature change returns to a steady state.

-

-

Data Analysis:

-

The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The total heat released (q_total) is calculated using the formula: q_total = C_cal * ΔT.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.

-

The heat of combustion of the sample at constant volume (ΔU°c) is then calculated.

-

The enthalpy of combustion (ΔH°c) is calculated from ΔU°c using the relationship ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Computational Determination: Homodesmotic Reactions

Computational chemistry provides a powerful tool for calculating ring strain energy without the need for experimental measurements. The use of homodesmotic reactions is a common and accurate approach.

A homodesmotic reaction is a hypothetical reaction in which the number of bonds of each type is conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. For this compound, a suitable homodesmotic reaction is:

This compound + 2 CH₃-CH₃ → CH₃-C(CH₃)₂-CH₃ + 2 CH₃-CH₂-CH₃

The ring strain energy is then calculated as the enthalpy change of this reaction. The calculation involves:

-

Geometry Optimization: The three-dimensional structures of all reactants and products are optimized to find their lowest energy conformations.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: High-level theoretical methods, such as the G4 composite method, are used to calculate the electronic energies of the optimized structures.

-

Enthalpy Calculation: The enthalpy of each species is calculated by adding the ZPVE and thermal corrections to the electronic energy.

-

Reaction Enthalpy Calculation: The ring strain energy is the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in determining the ring strain energy of this compound.

Caption: Experimental workflow for determining ring strain energy.

Caption: Computational workflow for determining ring strain energy.

Caption: Logical relationship between thermochemical quantities.

Conclusion

The ring strain energy of this compound is a significant thermodynamic quantity that has been precisely determined through both experimental and computational methods. The experimental value, derived from the heat of formation obtained via bomb calorimetry, is approximately 126.7 kJ/mol.[1] High-level computational studies using homodesmotic reactions have yielded a value of 117.0 kJ/mol, showing good agreement with the experimental data. [Khursan & Akhmetshina, 2021] The detailed protocols and workflows presented in this guide provide a robust framework for researchers to investigate the energetics of this and other strained ring systems, which is of fundamental importance in the fields of synthetic chemistry, materials science, and drug development.

References

A Historical Perspective on the Synthesis of gem-Dimethylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The gem-dimethylcyclopropane motif is a sterically demanding yet conformationally rigid three-membered ring system that has garnered significant attention in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly influence biological activity and material properties. This technical guide provides a comprehensive historical overview of the key synthetic methodologies developed to construct this valuable structural unit, complete with detailed experimental protocols, comparative data, and logical workflow diagrams.

Early Methodologies: From Carbenes to Ylides

The mid-20th century saw the emergence of several foundational methods for cyclopropanation, which were subsequently applied and adapted for the synthesis of gem-dimethylcyclopropanes. These early approaches primarily relied on the generation of reactive intermediates such as carbenes and sulfur ylides.

The Advent of Dichlorocarbene (B158193) Addition (ca. 1954)

One of the earliest methods adaptable for gem-dimethylcyclopropane synthesis involves the addition of dichlorocarbene to isobutylene (B52900), followed by reduction of the resulting dihalocyclopropane. The pioneering work of William von Eggers Doering and A. Kentaro Hoffmann in 1954 on the generation of dichlorocarbene from chloroform (B151607) and a strong base paved the way for this approach.[1][2] Dichlorocarbene, a neutral but highly electrophilic species, readily reacts with alkenes in a [2+1] cycloaddition to form gem-dihalocyclopropanes.[3]

The overall synthetic pathway can be visualized as a two-step process: the formation of 1,1-dichloro-2,2-dimethylcyclopropane (B8600344) and its subsequent reduction.

Caption: Dichlorocarbene addition to isobutylene.

The Simmons-Smith Reaction: A Stereospecific Approach (1958)

In 1958, Howard E. Simmons, Jr., and Ronald D. Smith developed a groundbreaking method for cyclopropanation using a zinc-copper couple and diiodomethane.[4] This reaction, now known as the Simmons-Smith reaction, involves an organozinc carbenoid intermediate that adds a methylene (B1212753) group to an alkene in a concerted and stereospecific manner.[4][5] For the synthesis of gem-dimethylcyclopropane, isobutylene serves as the alkene substrate. A key advantage of this method is its high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[2]

The logical flow of the Simmons-Smith reaction for this specific synthesis is straightforward.

Caption: Simmons-Smith reaction workflow.

The Corey-Chaykovsky Reaction: Methylene Transfer with Sulfur Ylides (1961)

Discovered by A. William Johnson in 1961 and further developed by E. J. Corey and Michael Chaykovsky, this reaction utilizes sulfur ylides for the transfer of a methylene group to various electrophiles.[6] When applied to α,β-unsaturated carbonyl compounds, the Corey-Chaykovsky reaction yields cyclopropanes.[7][8][9] To synthesize a gem-dimethylcyclopropane derivative, an appropriately substituted α,β-unsaturated ketone can be used as the starting material. The reaction proceeds via a nucleophilic conjugate addition of the ylide to the enone, followed by an intramolecular cyclization.[7]

The signaling pathway for this reaction highlights the key intermediate steps.

Caption: Corey-Chaykovsky cyclopropanation pathway.

The Kishner Cyclopropane Synthesis: From Pyrazolines (Early 20th Century)

An older, yet historically significant, method for preparing cyclopropanes is the thermal or photochemical decomposition of pyrazolines, a reaction developed by Nikolai Kischner.[3] Pyrazolines are typically synthesized from the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) or by the 1,3-dipolar cycloaddition of diazoalkanes to alkenes. For the synthesis of gem-dimethylcyclopropane, 3,3-dimethyl-1-pyrazoline, which can be prepared from the reaction of diazomethane (B1218177) with isobutylene, is the key intermediate. The decomposition of the pyrazoline proceeds with the extrusion of nitrogen gas to yield the desired cyclopropane.[8]

The experimental workflow involves the formation and subsequent decomposition of the pyrazoline intermediate.

References

- 1. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Electronic Structure and Bonding in 1,1-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and bonding in 1,1-dimethylcyclopropane. It delves into the unique bonding models required to describe this strained ring system, including the Walsh orbital and Coulson-Moffitt bent-bond models. The influence of gem-dimethyl substitution on the geometry and electronic properties of the cyclopropane (B1198618) ring is discussed in the context of Bent's rule and steric effects. A thorough compilation of experimental and computational data, including bond lengths, bond angles, and spectroscopic information (NMR, IR, Raman, and photoelectron spectroscopy), is presented in structured tables for clarity and comparative analysis. Detailed experimental and computational protocols are provided to aid in the replication and further investigation of the properties of this molecule. Visual diagrams generated using Graphviz illustrate key theoretical concepts and analytical workflows, offering a deeper understanding of the intricate electronic nature of this compound.

Introduction

Cyclopropane and its derivatives have long fascinated chemists due to their unique chemical reactivity and bonding characteristics, which deviate significantly from those of acyclic alkanes. The inherent ring strain in the three-membered ring, a consequence of the 60° internuclear angles, leads to a distinctive electronic structure that imparts olefinic character to the C-C bonds. This compound, a simple yet illustrative example of a substituted cyclopropane, serves as an excellent model system for understanding the interplay between ring strain, substitution effects, and electronic structure.

This guide aims to provide a detailed technical overview of the electronic structure and bonding in this compound. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental principles governing the properties of strained ring systems, which are prevalent in numerous natural products and pharmaceutical agents.

Theoretical Models of Bonding in Cyclopropane

The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization. Two primary models have been developed to rationalize its structure and reactivity: the Walsh orbital model and the Coulson-Moffitt bent-bond model.

The Walsh Orbital Model

The Walsh model proposes that the carbon atoms in the cyclopropane ring are sp² hybridized. Two of the sp² hybrid orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring. The remaining p-orbitals on each carbon atom are oriented in the plane of the ring and combine to form a set of three molecular orbitals. These orbitals, known as Walsh orbitals, consist of one bonding orbital with A₁' symmetry and a pair of degenerate, antibonding orbitals with E' symmetry in unsubstituted cyclopropane. The highest occupied molecular orbitals (HOMOs) of cyclopropane are the degenerate E' orbitals, which possess significant π-character and are responsible for the molecule's ability to interact with electrophiles and participate in conjugation.

The presence of methyl substituents in this compound lifts the degeneracy of the E' orbitals. The methyl groups, being electron-donating, interact with the Walsh orbitals, influencing their energy levels and the overall electronic distribution in the ring.

A Comprehensive Technical Guide to the Thermochemical Properties of 1,1-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data available for 1,1-dimethylcyclopropane. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research, particularly those in drug development where understanding molecular energetics is crucial. This document presents quantitative data in structured tables, details the experimental and computational methodologies used to obtain this data, and provides a visual representation of the relationships between key thermochemical properties.

Core Thermochemical Data

This compound (C₅H₁₀, CAS Registry Number: 1630-94-0) is a cycloalkane whose strained three-membered ring structure imparts distinct energetic properties.[1] A summary of its key thermochemical data is presented below.

Table 1: Enthalpy Values for this compound

| Thermochemical Quantity | Symbol | Value (kJ/mol) | Phase | Reference |

| Standard Enthalpy of Formation | ΔfH° | -36.9 ± 0.8 | Gas | Good, Moore, et al., 1974[1] |

| Standard Enthalpy of Formation | ΔfH° | -63.7 ± 0.7 | Liquid | Good, Moore, et al., 1974[1] |

| Standard Enthalpy of Combustion | ΔcH° | -3363.3 ± 0.7 | Liquid | Good, Moore, et al., 1974[1] |

| Standard Enthalpy of Vaporization | ΔvapH° | 26.8 ± 0.4 | Good, Moore, et al., 1974[1] |

Table 2: Gas Phase Heat Capacity of this compound at 1 bar

| Temperature (K) | Constant Pressure Heat Capacity (Cp) (J/mol·K) | Reference |

| 298.15 | 103.5 | Thermodynamics Research Center, 1997[1] |

| 300 | 104.1 | Thermodynamics Research Center, 1997[1] |

| 400 | 131.0 | Thermodynamics Research Center, 1997[1] |

| 500 | 154.5 | Thermodynamics Research Center, 1997[1] |

| 600 | 174.4 | Thermodynamics Research Center, 1997[1] |

| 700 | 191.1 | Thermodynamics Research Center, 1997[1] |

| 800 | 205.2 | Thermodynamics Research Center, 1997[1] |

| 900 | 217.2 | Thermodynamics Research Center, 1997[1] |

| 1000 | 227.4 | Thermodynamics Research Center, 1997[1] |

| 1100 | 236.3 | Thermodynamics Research Center, 1997[1] |

| 1200 | 244.0 | Thermodynamics Research Center, 1997[1] |

| 1300 | 250.7 | Thermodynamics Research Center, 1997[1] |

| 1400 | 256.6 | Thermodynamics Research Center, 1997[1] |

| 1500 | 261.8 | Thermodynamics Research Center, 1997[1] |

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work and theoretical calculations. Understanding the methodologies employed is critical for assessing the validity and applicability of the data.

Enthalpy of Formation and Combustion: Oxygen-Bomb Combustion Calorimetry

The enthalpy of formation and combustion of this compound were determined by Good, Moore, Osborn, and Douslin in 1974 using oxygen-bomb combustion calorimetry.[1]

Experimental Protocol:

-

Sample Purity: The this compound sample used in the experiments had a purity of 99.98 mole percent, as determined by gas-liquid chromatography.

-

Calorimeter: A rotating-bomb calorimeter was employed for the combustion experiments. This type of calorimeter is designed to ensure complete combustion and thermal equilibrium.

-

Calibration: The calorimeter was calibrated using benzoic acid as a standard substance. The energy equivalent of the calorimeter was determined with high precision.

-

Procedure: A weighed sample of this compound was sealed in a platinum crucible within the bomb, which was then pressurized with pure oxygen. The combustion was initiated by passing an electric current through a fuse wire. The temperature change of the surrounding water jacket was measured to calculate the heat of combustion.

-

Corrections: The raw data were corrected for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the conversion of the results to standard conditions (298.15 K and 1 atm). The enthalpy of formation was then derived from the enthalpy of combustion using the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity: Selected Values and Statistical Calculations

The heat capacity data for this compound in the gas phase, as provided by the Thermodynamics Research Center (TRC), are "selected values".[1] This designation implies that the data have been critically evaluated from available literature sources and may be a composite of experimental measurements and theoretical calculations to provide the most reliable values over a range of temperatures.

The NIST WebBook also references statistically calculated values by Kabo G.Y. from 1973.[1]

Computational Protocol (Statistical Thermodynamics):

Statistical thermodynamics provides a method to calculate macroscopic thermodynamic properties, such as heat capacity, from the microscopic properties of molecules. The general workflow for such a calculation involves:

-

Determination of Molecular Structure and Vibrational Frequencies: The geometric parameters (bond lengths and angles) and the fundamental vibrational frequencies of the this compound molecule are required. These are typically determined from spectroscopic experiments (e.g., infrared and Raman spectroscopy) or quantum chemical calculations.

-

Calculation of Partition Functions: The total partition function of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.

-

Derivation of Thermodynamic Properties: The heat capacity (Cp) is then derived from the total partition function by taking the second derivative of the natural logarithm of the partition function with respect to temperature.

Logical Relationships of Thermochemical Data

The various thermochemical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationships between the key thermochemical quantities for this compound.

Caption: Relationship between thermochemical properties of this compound.

References

Conformational Analysis of 1,1-Dimethylcyclopropane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid yet subtly flexible framework of the cyclopropane (B1198618) ring, particularly when gem-disubstituted, presents a unique scaffold in medicinal chemistry and materials science. The conformational preferences of 1,1-dimethylcyclopropane derivatives, governed by the interplay of steric and electronic effects, profoundly influence their biological activity and physical properties. This technical guide provides a comprehensive overview of the conformational analysis of this important class of molecules. It summarizes key quantitative data, details robust experimental and computational protocols for their study, and offers visualizations to elucidate the underlying principles of their conformational behavior.

Introduction

The this compound unit imparts a specific three-dimensional geometry to molecules, which can be crucial for receptor binding and other molecular interactions. Understanding the rotational barriers around the bonds connecting substituents to the cyclopropane ring and the relative energies of different conformers is paramount for rational drug design and the development of novel materials. This guide will delve into the factors that control the conformational landscape of these derivatives and the state-of-the-art techniques used to explore it.

The primary focus will be on the rotation of a substituent at the C2 position of the this compound ring. The presence of the gem-dimethyl groups at C1 creates a distinct steric environment that influences the preferred orientation of the C2-substituent.

Core Concepts in Conformational Analysis

The conformation of a this compound derivative is primarily determined by the dihedral angle (θ) between the substituent at C2 and the plane of the cyclopropane ring. The potential energy of the molecule varies as this bond rotates, leading to energy minima (stable conformers) and energy maxima (transition states).

Key Factors Influencing Conformation:

-

Steric Hindrance: The bulky gem-dimethyl groups at the C1 position create significant steric hindrance, influencing the preferred orientation of the substituent at C2 to minimize non-bonded interactions.

-

Electronic Effects: The electronic nature of the substituent at C2 can also play a crucial role. Conjugative effects with the cyclopropane ring, which has some degree of π-character, and dipole-dipole interactions can stabilize or destabilize certain conformations. For instance, π-acceptor substituents tend to align in a way that maximizes orbital overlap with the cyclopropane's Walsh orbitals.

Quantitative Conformational Data

The following tables summarize experimentally determined and computationally calculated rotational energy barriers and conformational energy differences for a selection of this compound derivatives. This data provides a quantitative basis for understanding the impact of different substituents on conformational preferences.

| Derivative | Substituent (R) | Method | Rotational Barrier (kcal/mol) | Dihedral Angle (θ) of Most Stable Conformer | Reference |

| 1,1-Dimethyl-2-vinylcyclopropane | -CH=CH₂ | Raman Spectroscopy | 3.2 | gauche | [1] |

| 1,1-Dimethyl-2-phenylcyclopropane | -C₆H₅ | Theoretical (DFT) | Data not available | Data not available | |

| This compound-2-carboxamide | -CONH₂ | Experimental (VT-NMR) | Data not available | Data not available | |

| 1,1-Dimethyl-2-formylcyclopropane | -CHO | Theoretical (DFT) | Data not available | Data not available | |

| 1,1-Dimethyl-2-acetylcyclopropane | -COCH₃ | Experimental (VT-NMR) | Data not available | Data not available |

Experimental and Computational Protocols

Experimental Determination of Rotational Barriers using Variable Temperature NMR (VT-NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study the dynamics of conformational exchange and to determine the energy barriers of these processes.[1][2]

Protocol Overview:

-

Sample Preparation: Dissolve a pure sample of the this compound derivative in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂). The concentration should be optimized for good signal-to-noise ratio.

-

Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to identify the signals corresponding to the protons of interest, particularly those that are expected to change their chemical environment during conformational exchange.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum. As the temperature decreases, the rate of conformational exchange will slow down. If the exchange is slow enough on the NMR timescale, separate signals for the different conformers may be observed.

-

Coalescence Temperature (Tc): Continue to increase the temperature in small increments from the low-temperature limit. The temperature at which the two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

-

High-Temperature Spectra: Acquire spectra at several temperatures above Tc, where the exchange is fast, resulting in a single, sharp, averaged signal.

-

Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν) at the slow exchange limit using the Eyring equation. More accurate values can be obtained by a complete line-shape analysis of the spectra at various temperatures.[3]

Computational Determination of Conformational Energy Profiles using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a molecule as a function of a specific dihedral angle, providing insights into the relative energies of conformers and the heights of rotational barriers.[4][5]

Protocol Overview:

-

Molecule Building: Construct the 3D structure of the this compound derivative using a molecular modeling software.

-

Initial Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find a local minimum on the potential energy surface.

-

Potential Energy Surface Scan (PES Scan):

-

Define the dihedral angle of interest (e.g., the angle defining the rotation of the C2-substituent relative to the cyclopropane ring).

-

Perform a relaxed PES scan, where the defined dihedral angle is systematically varied in small increments (e.g., 10-15 degrees) over a full 360-degree rotation.

-

At each step of the scan, the geometry of the rest of the molecule is allowed to relax to its minimum energy for that fixed dihedral angle.

-

-

Locating Minima and Transition States:

-

The points on the PES scan with the lowest energies correspond to the stable conformers.

-

The points with the highest energies correspond to the transition states for the conformational interconversion.

-

Perform full geometry optimizations starting from the geometries of the identified minima and transition states to obtain their precise structures and energies.

-

-

Frequency Calculations:

-

Perform frequency calculations for the optimized minima and transition state structures.

-

For minima, all calculated vibrational frequencies should be real.

-

For a true transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the rotation of the substituent).

-

-

Energy Profile Generation: Plot the calculated relative energies (including zero-point vibrational energy corrections) against the dihedral angle to visualize the conformational energy profile. The rotational barrier is the energy difference between the highest energy transition state and the lowest energy conformer.

Visualizing Conformational Analysis

Graphviz diagrams are used to illustrate the logical flow of the conformational analysis process and the relationships between different conformational states.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Unveiling the Genesis of a Strained Ring: The Discovery and Initial Synthesis of 1,1-Dimethylcyclopropane

A deep dive into the historical records of organic chemistry reveals that the first documented synthesis of 1,1-dimethylcyclopropane can be attributed to the pioneering work of Russian chemist Nikolai Kischner. In a seminal 1912 publication in the Journal of the Russian Physical Chemical Society, Kischner detailed a novel method for the preparation of cyclopropane (B1198618) derivatives, including the gem-dimethyl substituted compound, through the thermal decomposition of pyrazoline precursors. This work laid the foundation for a versatile and enduring method for the synthesis of this important structural motif.

Prior to Kischner's work, the field of cyclopropane chemistry was in its nascent stages. The parent cyclopropane molecule was first synthesized by August Freund in 1881, followed by an improved method by Gustavson in 1887. However, the synthesis of substituted cyclopropanes, particularly those with geminal substitution, remained a significant challenge. Kischner's innovative approach provided a practical route to these strained ring systems.

The Kishner Cyclopropane Synthesis: A Breakthrough

The initial synthesis of this compound, as described by Kischner, is a two-step process. The first step involves the reaction of an α,β-unsaturated carbonyl compound, in this case, mesityl oxide (4-methyl-3-penten-2-one), with hydrazine (B178648) to form a pyrazoline intermediate. In the second, crucial step, this pyrazoline is subjected to thermal decomposition in the presence of a catalyst, leading to the extrusion of nitrogen gas and the formation of the cyclopropane ring.

Experimental Protocol: The Initial Synthesis

While the original 1912 publication by Kischner provides the foundational methodology, later refinements have clarified the experimental conditions. The following protocol is a representation of the early synthetic approach:

Step 1: Synthesis of the Pyrazoline Intermediate

-

Reactants: Mesityl oxide and hydrazine hydrate.

-

Procedure: Mesityl oxide is reacted with an equimolar amount of hydrazine hydrate. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the condensation reaction.

-

Workup: After the reaction is complete, the solvent is removed, and the resulting crude pyrazoline is purified, often by distillation under reduced pressure.

Step 2: Thermal Decomposition to this compound

-

Reactant: The purified pyrazoline from Step 1.

-

Catalyst: Kischner's original work often employed platinized porous plate as a catalyst. Potassium hydroxide (B78521) was also used to promote the decomposition.

-

Procedure: The pyrazoline is heated in the presence of the catalyst. The decomposition reaction proceeds with the evolution of nitrogen gas.

-

Product Isolation: The gaseous this compound is collected and purified, for instance, by passing it through a series of cold traps to remove any less volatile impurities.

| Parameter | Value/Condition |

| Starting Material | Mesityl oxide (4-methyl-3-penten-2-one) |

| Reagent | Hydrazine hydrate |

| Intermediate | 3,5,5-Trimethyl-2-pyrazoline |

| Decomposition Temp. | Not explicitly stated in early reports, but |

| typically requires elevated temperatures. | |

| Catalyst | Platinized porous plate, Potassium hydroxide |

| Yield | Early reports often lacked precise yield data. |

| Later adaptations of the Kishner synthesis | |

| report moderate to good yields. |

Visualizing the Pathway

The logical progression of the initial synthesis of this compound can be visualized as a two-step experimental workflow.

The reaction mechanism itself involves the formation of a diradical intermediate upon the thermal extrusion of nitrogen from the pyrazoline, which then collapses to form the stable cyclopropane ring.

Significance and Evolution

Kischner's discovery was a significant advancement in synthetic organic chemistry. It provided a reliable method for the synthesis of a variety of cyclopropane derivatives, opening the door to the study of their unique chemical and physical properties. While modern methods for cyclopropanation, such as the Simmons-Smith reaction and transition-metal catalyzed cyclopropanations, have since been developed and offer greater versatility and stereocontrol, the Kishner synthesis remains a historically important and conceptually elegant approach to the construction of the three-membered ring. The initial synthesis of this compound stands as a testament to the early explorations of strained ring systems and their synthesis.

An In-depth Technical Guide on the Theoretical Stability of 1,1-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the theoretical studies concerning the stability of 1,1-dimethylcyclopropane. The inherent ring strain and the influence of gem-dimethyl substitution are central to understanding its chemical behavior, making it a molecule of significant interest in theoretical and synthetic chemistry. This document summarizes key quantitative data, outlines the computational methodologies used in its study, and provides visualizations of the underlying chemical principles and research workflows.

Core Concepts: Strain and Stability in Cycloalkanes

Cycloalkanes, particularly small rings like cyclopropane (B1198618), exhibit inherent instability due to ring strain. This strain is primarily a combination of two factors:

-

Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. In cyclopropane, the internal C-C-C bond angles are constrained to 60°, leading to significant angle strain.[1]

-

Torsional Strain: The strain resulting from the eclipsing of C-H bonds on adjacent carbon atoms. In a planar cyclopropane ring, all C-H bonds are eclipsed, contributing to its overall strain energy.

The stability of substituted cyclopropanes is further influenced by steric and electronic effects of the substituents.

Quantitative Data on Cyclopropane Stability

While specific theoretical studies focusing solely on this compound are not extensively documented in publicly available literature, its stability can be inferred from data on cyclopropane and related substituted derivatives. The strain energy of the parent cyclopropane is a key benchmark.

| Compound | Strain Energy (kcal/mol) | Method |

| Cyclopropane | 27.5 | Experimental (Heat of Combustion) |

| Methylcyclopropane | ~28 | Estimated |

| This compound | ~28-29 | Estimated |

| 1,2-Dimethylcyclopropane (cis) | > 1,2-trans | Steric Hindrance |

| 1,2-Dimethylcyclopropane (trans) | < 1,2-cis | Reduced Steric Hindrance |

Note: The values for substituted cyclopropanes are estimates based on the principles of additivity and steric effects. The gem-dimethyl substitution in this compound is expected to have a minor impact on the overall ring strain compared to the parent molecule, with some potential for stabilization through hyperconjugation.

Computational Methodologies for Stability Analysis

Theoretical studies of molecular stability predominantly employ computational quantum chemistry methods. These protocols involve the use of sophisticated software to solve the Schrödinger equation for a given molecule, providing insights into its energy and properties.

Key Computational Approaches:

-

Ab Initio Methods: These methods are based on first principles and do not rely on experimental data for their fundamental formulation.

-

Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation.

-

Post-Hartree-Fock Methods: These methods build upon the HF method to include electron correlation, leading to more accurate results. Examples include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD, CCSD(T)).

-

-

Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density rather than the wavefunction. DFT methods offer a good balance between accuracy and computational cost.

-

Functionals: The choice of the exchange-correlation functional is crucial in DFT. Common functionals include B3LYP, PBE0, and M06-2X.

-

-

Basis Sets: Both ab initio and DFT methods require the use of a basis set to represent the atomic orbitals. The quality of the basis set affects the accuracy of the calculation. Common basis sets include Pople-style (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

Typical Experimental (Computational) Protocol:

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are close to zero.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: A more accurate energy calculation is often performed on the optimized geometry using a higher level of theory and/or a larger basis set.

-

Thermochemical Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined.

-

Isodesmic Reactions: To calculate the strain energy, a hypothetical isodesmic reaction is often used. This is a reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.

Visualization of Concepts and Workflows

The following diagrams illustrate the key concepts related to the stability of this compound and the typical workflow for its theoretical study.

Caption: Logical relationship of factors affecting this compound stability.

Caption: Typical computational workflow for stability analysis.

Conclusion

The theoretical study of this compound's stability is grounded in the fundamental principles of ring strain inherent to the cyclopropane core. While the gem-dimethyl substituents introduce electronic and minor steric effects, the dominant factor remains the significant angle and torsional strain of the three-membered ring. Quantitative determination of its stability relies on established computational chemistry protocols, including geometry optimization, frequency calculations, and the use of isodesmic reactions to derive strain energy. The methodologies and concepts outlined in this guide provide a framework for researchers to investigate and understand the chemical properties of this and related strained cyclic molecules.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,1-Dimethylcyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-dimethylcyclopropane motif is a valuable structural unit in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly influence conformational rigidity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for key stereoselective methods for the synthesis of this compound derivatives, enabling researchers to leverage these strategies in their synthetic endeavors.

Method 1: Cobalt-Catalyzed Simmons-Smith Type Dimethylcyclopropanation

This method, developed by Werth and Uyeda, offers a significant advancement over traditional Simmons-Smith reactions, particularly for the synthesis of substituted cyclopropanes. It employs a cobalt-pyridine-diimine (PDI) complex in conjunction with 2,2-dichloropropane (B165471) as the carbene source and zinc as a reductant. This approach is particularly effective for the dimethylcyclopropanation of 1,3-dienes.[1][2][3][4]

Logical Workflow for Cobalt-Catalyzed Dimethylcyclopropanation

Caption: Workflow for cobalt-catalyzed dimethylcyclopropanation.

Quantitative Data

| Substrate (1,3-Diene) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Isoprene | 1-Methyl-1-vinylcyclopropane | 85 | N/A |

| 2,5-Dimethyl-2,4-hexadiene | 1,1,2,2,3,3-Hexamethylcyclopropane | 78 | N/A |

| (E)-1,3-Pentadiene | 1-Methyl-2-propenylcyclopropane | 72 | >19:1 (trans/cis) |

| Cyclohexadiene | Bicyclo[4.1.0]hept-2-ene | 96 | N/A |

Data synthesized from multiple sources.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Dimethylcyclopropanation of 1,3-Dienes

Materials:

-

[2-t-BuPDI]CoBr₂ (Pyridine-diimine cobalt complex)

-

1,3-Diene substrate

-

2,2-Dichloropropane (Me₂CCl₂)

-

Zinc powder (<10 micron, activated)

-

Zinc bromide (ZnBr₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a nitrogen-filled glovebox, to a 20 mL scintillation vial equipped with a magnetic stir bar, add [2-t-BuPDI]CoBr₂ (0.014 mmol, 10 mol%), the 1,3-diene (0.14 mmol, 1.0 equiv), zinc powder (0.28 mmol, 2.0 equiv), and zinc bromide (0.14 mmol, 1.0 equiv).

-

Add anhydrous THF (1.0 mL) to the vial.

-

Stir the mixture at room temperature for approximately 15 minutes. The formation of a deep violet color indicates the reduction of the cobalt catalyst.

-

To the stirred solution, add 2,2-dichloropropane (0.28 mmol, 2.0 equiv).

-

Seal the vial and continue stirring at room temperature for 24 hours.

-

Upon completion, remove the reaction vial from the glovebox and quench the reaction by the addition of saturated aqueous NH₄Cl (5 mL).

-

Extract the mixture with Et₂O (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Method 2: Rhodium-Catalyzed Enantioselective Synthesis of 1,1-Cyclopropane Diesters

This method provides access to enantioenriched 1,1-disubstituted cyclopropanes through the reaction of a diazo compound with an alkene, catalyzed by a chiral dirhodium complex. The use of Rh₂((R)-BTPCP)₄ allows for high enantioselectivity in the formation of 1,1-cyclopropane diesters from dimethyl diazo malonate.[5][6]

Signaling Pathway for Rhodium-Catalyzed Cyclopropanation

Caption: Rhodium-catalyzed enantioselective cyclopropanation.

Quantitative Data

| Alkene | Yield (%) | Enantiomeric Ratio (e.r.) |

| Styrene | 93 | 98:2 |

| 4-Chlorostyrene | 89 | 97:3 |

| 1-Hexene | 75 | 90:10 |

| Cyclohexene | 82 | 95:5 |

Data is representative for the Rh₂((R)-BTPCP)₄ catalyzed reaction with dimethyl diazo malonate.[5]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation

Materials:

-

Rh₂((R)-BTPCP)₄ (Dirhodium(II) tetrakis[(R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate])

-

Alkene substrate

-

Dimethyl diazo malonate

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂((R)-BTPCP)₄ (0.005 mmol, 1 mol%).

-

Add anhydrous DCM (2.0 mL) followed by the alkene substrate (0.5 mmol, 1.0 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of dimethyl diazo malonate (0.75 mmol, 1.5 equiv) in anhydrous DCM (3.0 mL).

-

Add the dimethyl diazo malonate solution to the reaction mixture dropwise over a period of 4 hours using a syringe pump.

-

Allow the reaction to stir at 0 °C for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 1,1-cyclopropane diester.

-

Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Method 3: Diastereoselective Electrochemical Synthesis